molecular formula C6H12O2S B3380816 (Isobutylthio)acetic acid CAS No. 20600-62-8

(Isobutylthio)acetic acid

Cat. No.: B3380816
CAS No.: 20600-62-8
M. Wt: 148.23 g/mol
InChI Key: LVFVEZIBIWUEBW-UHFFFAOYSA-N
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Description

(Isobutylthio)acetic acid is an organic compound with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol . It is a biochemical used primarily in proteomics research . The compound contains a carboxylic acid group and a thioether group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isobutylthio)acetic acid typically involves the reaction of isobutyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of isobutyl mercaptan attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Isobutylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions, forming esters, amides, or anhydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Esters, amides, anhydrides.

Scientific Research Applications

(Isobutylthio)acetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (Isobutylthio)acetic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxylic acid and thioether groups. These interactions can modulate enzyme activity, protein function, and cellular pathways. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with active sites of enzymes, while the thioether group can participate in redox reactions or serve as a nucleophile in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Isobutyric acid: Similar in structure but lacks the thioether group.

    Acetic acid: A simpler carboxylic acid without the isobutyl and thioether groups.

    Methionine: An amino acid with a thioether group but also contains an amino group and a different carbon skeleton.

Uniqueness

(Isobutylthio)acetic acid is unique due to the presence of both a carboxylic acid group and a thioether group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and biochemical research.

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFVEZIBIWUEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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